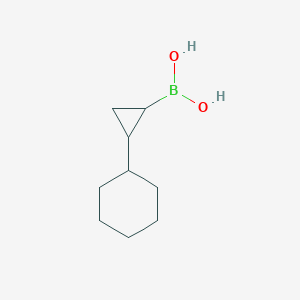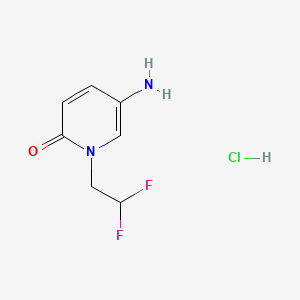
5-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with an amino group and a difluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Addition of the Difluoroethyl Group: The difluoroethyl group is added using fluorination reactions, often involving reagents like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Steps: Including crystallization and recrystallization to obtain the hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Including halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
5-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one hydrochloride has several scientific research applications:
Medicinal Chemistry: Used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: Employed in the synthesis of advanced materials with unique properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 5-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1-(2,2-difluoroethyl)pyrimidine-2,4-dione: Another fluorinated compound with similar structural features.
5-Amino-1-(2,2-difluoroethyl)indolin-2-one: Shares the difluoroethyl group but has a different core structure.
Uniqueness
5-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one hydrochloride is unique due to its specific combination of functional groups and the presence of the difluoroethyl moiety, which can impart distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C7H9ClF2N2O |
|---|---|
Peso molecular |
210.61 g/mol |
Nombre IUPAC |
5-amino-1-(2,2-difluoroethyl)pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C7H8F2N2O.ClH/c8-6(9)4-11-3-5(10)1-2-7(11)12;/h1-3,6H,4,10H2;1H |
Clave InChI |
GOHGHGVJJDDIPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C=C1N)CC(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide](/img/structure/B13456697.png)
![Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13456701.png)
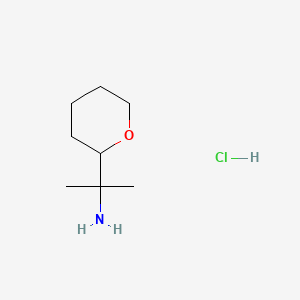
![N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide](/img/structure/B13456718.png)
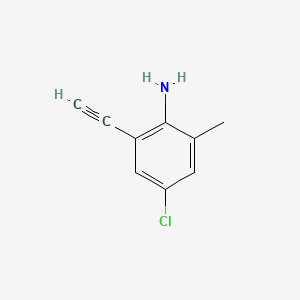
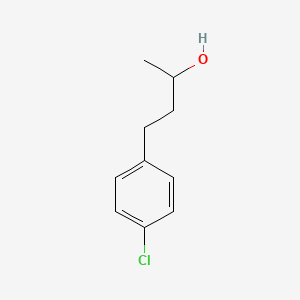
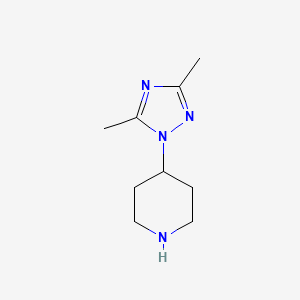
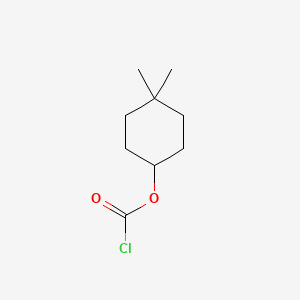
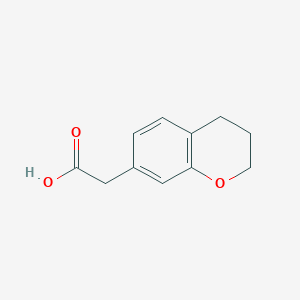
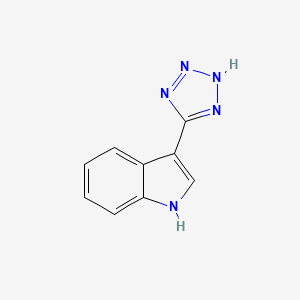
![[5-(Aminomethyl)-2-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B13456752.png)
![1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B13456765.png)
![1-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13456778.png)
